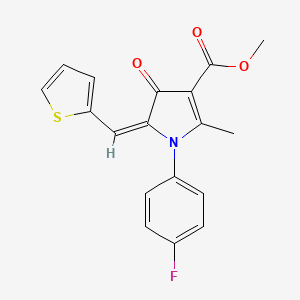![molecular formula C20H18Cl2N2O4 B11648464 methyl N-[(2,4-dichlorophenoxy)acetyl]tryptophanate](/img/structure/B11648464.png)
methyl N-[(2,4-dichlorophenoxy)acetyl]tryptophanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El metil N-[(2,4-diclorofenoxi)acetil]triptofanato es un compuesto orgánico con la fórmula molecular C20H18Cl2N2O4. Es un derivado del triptófano, un aminoácido esencial, y contiene un grupo diclorofenoxiacetil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de metil N-[(2,4-diclorofenoxi)acetil]triptofanato normalmente implica la acilación del triptófano con cloruro de 2,4-diclorofenoxiacetilo en presencia de una base como la trietilamina. La reacción se lleva a cabo en un solvente orgánico como el diclorometano a bajas temperaturas para evitar reacciones secundarias. El producto resultante se esterifica entonces con metanol en presencia de un catalizador como el ácido sulfúrico para producir el compuesto final.
Métodos de producción industrial
La producción industrial de metil N-[(2,4-diclorofenoxi)acetil]triptofanato sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos y solventes de grado industrial, y las reacciones se llevan a cabo en grandes reactores con un control preciso de la temperatura y la presión para asegurar un alto rendimiento y pureza del producto.
Análisis De Reacciones Químicas
Tipos de reacciones
El metil N-[(2,4-diclorofenoxi)acetil]triptofanato experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede ser oxidado utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo diclorofenoxi.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Nucleófilos como el metóxido de sodio en metanol.
Principales productos formados
Oxidación: Derivados oxidados de la porción de triptófano.
Reducción: Formas reducidas del grupo diclorofenoxiacetil.
Sustitución: Derivados sustituidos en el grupo diclorofenoxi.
Aplicaciones Científicas De Investigación
El metil N-[(2,4-diclorofenoxi)acetil]triptofanato tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica y como bloque de construcción para moléculas más complejas.
Biología: Se estudia por sus posibles efectos en los sistemas biológicos, incluida su interacción con enzimas y receptores.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales y como precursor para la síntesis de agroquímicos.
Mecanismo De Acción
El mecanismo de acción del metil N-[(2,4-diclorofenoxi)acetil]triptofanato implica su interacción con dianas moleculares específicas, como enzimas y receptores. Se sabe que el grupo diclorofenoxiacetil imita sustratos naturales, lo que permite que el compuesto se una a los sitios activos y module las vías biológicas. Esta interacción puede conducir a diversos efectos, incluida la inhibición de la actividad enzimática o la alteración de la señalización del receptor.
Comparación Con Compuestos Similares
Compuestos similares
Metil N-acetil-L-triptofanato: Un compuesto similar con un grupo acetilo en lugar de un grupo diclorofenoxiacetilo.
Ácido 2,4-diclorofenoxiacético: Un compuesto relacionado que se utiliza como herbicida.
Unicidad
El metil N-[(2,4-diclorofenoxi)acetil]triptofanato es único debido a la presencia tanto del triptófano como de las porciones diclorofenoxiacetil. Esta combinación imparte propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C20H18Cl2N2O4 |
|---|---|
Peso molecular |
421.3 g/mol |
Nombre IUPAC |
methyl 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C20H18Cl2N2O4/c1-27-20(26)17(8-12-10-23-16-5-3-2-4-14(12)16)24-19(25)11-28-18-7-6-13(21)9-15(18)22/h2-7,9-10,17,23H,8,11H2,1H3,(H,24,25) |
Clave InChI |
UOFFMXOFBLMMIF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-2-bromobenzamide](/img/structure/B11648383.png)
![4-(4-Benzylphenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11648387.png)
![2-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-3-propyl-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11648393.png)
![4-(2-{(Z)-[1-(3,5-dichlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-1H-pyrrol-1-yl)benzenesulfonamide](/img/structure/B11648396.png)
![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11648399.png)
![N-{2-[(3-acetyl-2,4,6-trimethylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide](/img/structure/B11648401.png)

![5-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11648412.png)
![(5E)-5-{3-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11648417.png)
![2-oxo-N-(pyridin-3-ylmethyl)-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]acetamide](/img/structure/B11648420.png)
![2-(benzylsulfanyl)-3-butyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B11648427.png)
![ethyl (5Z)-2-[(4-chlorophenyl)amino]-5-(4-methoxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11648430.png)
![4-({[(4-Methoxyphenyl)methyl]amino}methyl)-2,2-dimethyloxan-4-OL](/img/structure/B11648440.png)
![N-(2,4-dimethylphenyl)-4,4,7-trimethyl-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B11648465.png)
